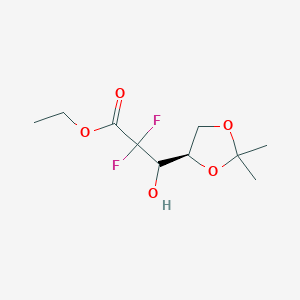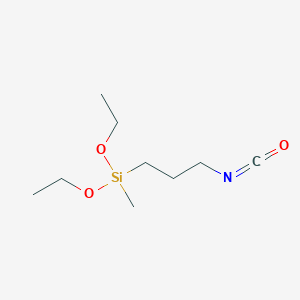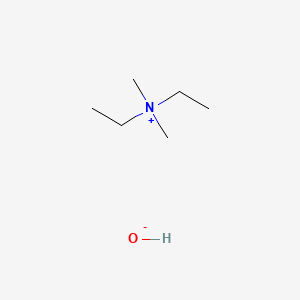
1,2-二氟-4,5-二硝基苯
描述
1,2-Difluoro-4,5-dinitrobenzene, commonly referred to as DFDNB, is a highly versatile compound that has been used in a variety of scientific and industrial applications. It is a colorless, odorless, crystalline solid that is soluble in many organic solvents and is relatively stable under normal conditions. DFDNB is a strong oxidizing agent and has been used as a reagent in organic synthesis and as a catalyst in the production of polymers. It has also been used in the production of pharmaceuticals, dyes, and in the synthesis of a variety of other compounds. In addition, DFDNB has been studied for its potential use in the treatment of cancer, neurological disorders, and other diseases.
科学研究应用
化学反应和合成
1,2-二氟-4,5-二硝基苯已在化学合成和反应中进行了探索。例如,Plater和Harrison(2023)在二甲基甲酰胺中研究了它的取代反应,发现氟原子优先被取代而不是硝基团,导致形成各种化合物 (Plater & Harrison, 2023)。同样,Wang等人(2008)从1,5-二氟-2,4-二硝基苯(DFDNB)合成了一种新型苯并[1,5]噁唑烷-4-酮骨架化合物及其衍生物,展示了它在构建用于治疗应用的分子库中的实用性 (Wang et al., 2008)。
振动和光谱分析
1,2-二氟-4,5-二硝基苯已被用于其振动光谱研究。Seshadri和Padmavathy(2017)分析了1,5-二氟-2,4-二硝基苯的傅里叶变换红外(FT-IR)和傅里叶变换拉曼(FT-Raman)光谱,有助于我们理解其分子结构和振动 (Seshadri & Padmavathy, 2017)。
生物和酶研究
这种化合物也被用于生物研究。例如,Hardman和Hardman(1971)发现1,5-二氟-2,4-二硝基苯可以在大肠杆菌色氨酸合成酶α亚基中引入分子内交联,影响其活性 (Hardman & Hardman, 1971)。
NMR光谱学和分析化学
在NMR光谱学和分析化学领域,1,2-二氟-4,5-二硝基苯已被用作工具。Harada等人(1999)开发了一种方法,使用1,5-二氟-2,4-二硝基苯通过NMR光谱学确定二级醇的绝对构型 (Harada et al., 1999)。
作用机制
Target of Action
It’s known that this compound can interact with various amines .
Mode of Action
It’s known that the compound can undergo reactions with amines . The fluorine atoms in the compound are always displaced in preference to the nitro groups .
Biochemical Pathways
It’s known that the compound can participate in various organic synthesis reactions .
Action Environment
The action, efficacy, and stability of 1,2-Difluoro-4,5-dinitrobenzene can be influenced by environmental factors. For instance, the compound is soluble in some organic solvents such as ether and dimethyl sulfoxide . This solubility can influence its action and efficacy in different environments.
生化分析
Biochemical Properties
1,2-Difluoro-4,5-dinitrobenzene plays a crucial role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the primary interactions involves the modification of amino groups in proteins, which can lead to changes in protein function and activity. For instance, 1,2-Difluoro-4,5-dinitrobenzene has been shown to react with amino acids such as alanine, aspartic acid, glutamic acid, methionine, and phenylalanine, forming stable derivatives that can be analyzed using high-performance liquid chromatography . These interactions are primarily driven by the reactive fluorine atoms and nitro groups, which facilitate the formation of covalent bonds with amino groups.
Cellular Effects
The effects of 1,2-Difluoro-4,5-dinitrobenzene on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 1,2-Difluoro-4,5-dinitrobenzene has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, it can affect the expression of genes related to stress response and detoxification, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 1,2-Difluoro-4,5-dinitrobenzene exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of proteins and enzymes, which can result in enzyme inhibition or activation. The reactive fluorine atoms in 1,2-Difluoro-4,5-dinitrobenzene can form covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, leading to changes in enzyme activity . Additionally, the nitro groups can participate in redox reactions, further influencing the biochemical properties of the compound. These molecular interactions can lead to alterations in gene expression, as the modified proteins may act as transcription factors or signaling molecules.
Temporal Effects in Laboratory Settings
The effects of 1,2-Difluoro-4,5-dinitrobenzene can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 1,2-Difluoro-4,5-dinitrobenzene can have lasting effects on cellular function, including persistent changes in enzyme activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 1,2-Difluoro-4,5-dinitrobenzene vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1,2-Difluoro-4,5-dinitrobenzene can be toxic, leading to adverse effects such as oxidative stress and cellular damage. These dosage-dependent effects are critical for understanding the safety and efficacy of this compound in biological systems.
属性
IUPAC Name |
1,2-difluoro-4,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAAAPHKZDETSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507358 | |
| Record name | 1,2-Difluoro-4,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85686-97-1 | |
| Record name | 1,2-Difluoro-4,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-difluoro-4,5-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,2-difluoro-4,5-dinitrobenzene particularly reactive?
A1: The presence of both fluorine atoms and nitro groups on the benzene ring makes 1,2-difluoro-4,5-dinitrobenzene highly reactive. [, ] Specifically, the fluorine atoms are preferentially substituted over the nitro groups in reactions with nucleophiles like amines. [] This selectivity is likely due to the high electronegativity of fluorine, making the carbon atoms to which they are attached more susceptible to nucleophilic attack.
Q2: How has 1,2-difluoro-4,5-dinitrobenzene been used in the synthesis of new compounds?
A2: Researchers have successfully utilized 1,2-difluoro-4,5-dinitrobenzene as a starting material to synthesize novel phenoxazines and phenothiazines. [] For instance, reacting 1,2-difluoro-4,5-dinitrobenzene with 2-aminophenol or 2-(N-methylamino)phenol yields the corresponding 2,3-dinitrophenoxazines. These newly synthesized compounds can be further modified by replacing the nitro group conjugated to the aryl ether with various nucleophiles like butylamine, potassium ethoxide, or potassium hydroxide. []
Q3: Are there any potential applications of 1,2-difluoro-4,5-dinitrobenzene beyond organic synthesis?
A3: Yes, research suggests that 1,2-difluoro-4,5-dinitrobenzene holds promise as an insensitive melt-castable energetic material. [] This application is likely attributed to the presence of both the electron-withdrawing nitro groups and the energetic C-F bonds.
Q4: Where can I find additional information regarding the structural characterization of 1,2-difluoro-4,5-dinitrobenzene and its derivatives?
A4: Several studies utilize X-ray single crystal structure determinations to characterize 1,2-difluoro-4,5-dinitrobenzene and the compounds derived from its reactions with various nucleophiles. [] These analyses provide valuable insights into the dihedral angles, bond lengths, and overall molecular geometry of these molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester](/img/structure/B1590464.png)
